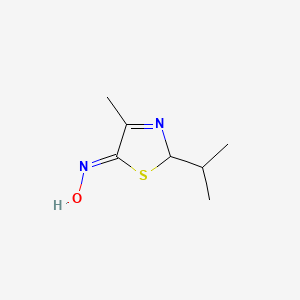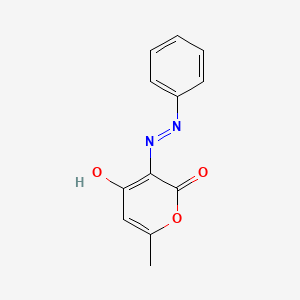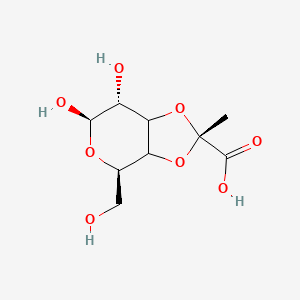![molecular formula C24H21ClO4 B14428834 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate CAS No. 84700-06-1](/img/structure/B14428834.png)
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a complex aromatic structure with both chloro and ethyl substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate typically involves multiple steps, including esterification and chlorination reactions. One common synthetic route involves the esterification of 4-ethylphenol with 2-chloro-4-hydroxybenzoic acid, followed by the introduction of the 4-ethylbenzoyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets. The chloro and benzoyl groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The compound’s aromatic structure allows it to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethylphenyl 2-chlorobenzoate
- 4-Ethylphenyl 4-[(4-ethylbenzoyl)oxy]benzoate
- 2-Chloro-4-[(4-ethylbenzoyl)oxy]benzoic acid
Uniqueness
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate is unique due to the presence of both chloro and ethyl substituents on the aromatic rings, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
84700-06-1 |
|---|---|
Molecular Formula |
C24H21ClO4 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(4-ethylphenyl) 2-chloro-4-(4-ethylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C24H21ClO4/c1-3-16-5-9-18(10-6-16)23(26)29-20-13-14-21(22(25)15-20)24(27)28-19-11-7-17(4-2)8-12-19/h5-15H,3-4H2,1-2H3 |
InChI Key |
WKBWTAZEUCOATF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


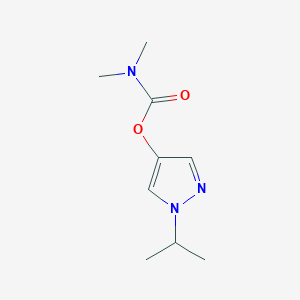
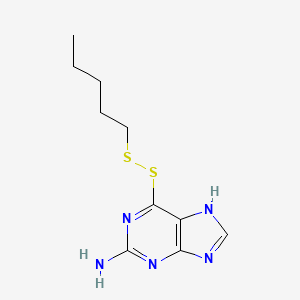
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
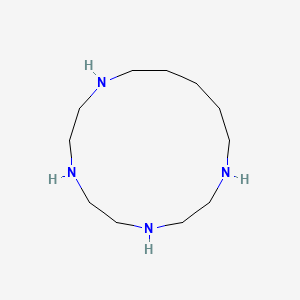
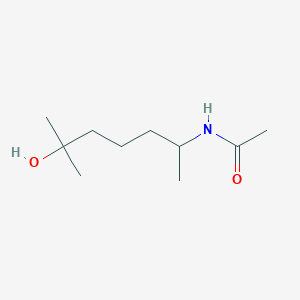
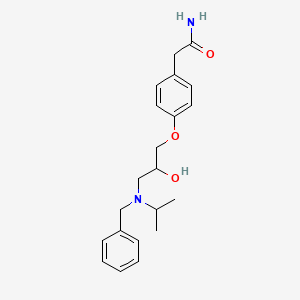
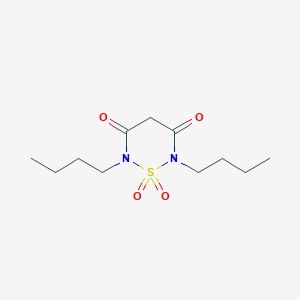
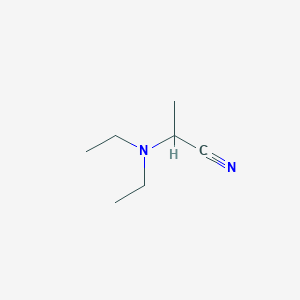
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
